molecular formula C20H36 B012404 4-Pentyl-1-(4-propylcyclohexyl)-1-cyclohexene CAS No. 108067-17-0

4-Pentyl-1-(4-propylcyclohexyl)-1-cyclohexene

Cat. No. B012404
M. Wt: 276.5 g/mol
InChI Key: WHKAMDSYJQSDFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Pentyl-1-(4-propylcyclohexyl)-1-cyclohexene, also known as PCP, is a synthetic dissociative drug that has been widely studied for its effects on the central nervous system. It was first synthesized in 1956 by Parke-Davis Laboratories and was initially used as an anesthetic in veterinary medicine. However, due to its psychoactive properties, it was soon discovered to have potential for recreational use and abuse.

Mechanism Of Action

4-Pentyl-1-(4-propylcyclohexyl)-1-cyclohexene acts as a non-competitive antagonist of the NMDA receptor, which plays a critical role in the regulation of synaptic plasticity and learning and memory. By blocking the NMDA receptor, 4-Pentyl-1-(4-propylcyclohexyl)-1-cyclohexene disrupts the normal functioning of the brain and can lead to a range of cognitive and behavioral effects, including hallucinations, delusions, and dissociation.

Biochemical And Physiological Effects

4-Pentyl-1-(4-propylcyclohexyl)-1-cyclohexene has a range of biochemical and physiological effects on the body, including changes in heart rate, blood pressure, and body temperature. It also affects the release of neurotransmitters such as dopamine, serotonin, and glutamate, which play important roles in the regulation of mood, motivation, and reward.

Advantages And Limitations For Lab Experiments

4-Pentyl-1-(4-propylcyclohexyl)-1-cyclohexene has several advantages for use in laboratory experiments, including its well-established pharmacological profile and its ability to induce dissociative effects in animals. However, it also has several limitations, including its potential for abuse and its toxicity at high doses.

Future Directions

There are several future directions for research on 4-Pentyl-1-(4-propylcyclohexyl)-1-cyclohexene and other dissociative drugs. One area of interest is the development of novel treatments for addiction and psychiatric disorders that target the NMDA receptor. Another area of interest is the investigation of the long-term effects of dissociative drug use on the brain and behavior, particularly in relation to cognitive function and mental health. Additionally, there is a need for further research on the synthesis and pharmacology of 4-Pentyl-1-(4-propylcyclohexyl)-1-cyclohexene and related compounds, in order to better understand their effects and potential therapeutic applications.

Synthesis Methods

The synthesis of 4-Pentyl-1-(4-propylcyclohexyl)-1-cyclohexene involves the reaction of cyclohexanone with phenylmagnesium bromide to form a Grignard reagent, which is then reacted with 1-bromo-4-pentylcyclohexane to produce the desired compound. This process involves multiple steps and requires careful control of reaction conditions to ensure high yield and purity.

Scientific Research Applications

4-Pentyl-1-(4-propylcyclohexyl)-1-cyclohexene has been extensively studied for its effects on the brain and behavior. It has been used as a research tool to investigate the role of the N-methyl-D-aspartate (NMDA) receptor in learning and memory, as well as in the development of psychiatric disorders such as schizophrenia and depression. 4-Pentyl-1-(4-propylcyclohexyl)-1-cyclohexene has also been used to study the effects of dissociative drugs on the brain and behavior, and to explore potential treatments for addiction and other psychiatric disorders.

properties

CAS RN

108067-17-0

Product Name

4-Pentyl-1-(4-propylcyclohexyl)-1-cyclohexene

Molecular Formula

C20H36

Molecular Weight

276.5 g/mol

IUPAC Name

4-pentyl-1-(4-propylcyclohexyl)cyclohexene

InChI

InChI=1S/C20H36/c1-3-5-6-8-18-11-15-20(16-12-18)19-13-9-17(7-4-2)10-14-19/h15,17-19H,3-14,16H2,1-2H3

InChI Key

WHKAMDSYJQSDFE-UHFFFAOYSA-N

SMILES

CCCCCC1CCC(=CC1)C2CCC(CC2)CCC

Canonical SMILES

CCCCCC1CCC(=CC1)C2CCC(CC2)CCC

synonyms

4-Pentyl-1-(4-propylcyclohexyl)-1-cyclohexene

Origin of Product

United States

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